molecular formula C8H6FN3O3 B13052883 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one

Cat. No.: B13052883
M. Wt: 211.15 g/mol
InChI Key: KKXRVFNSBRCWAW-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired imidazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 6-Fluoro-1-methyl-5-amino-1,3-dihydro-2H-benzo[D]imidazol-2-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Corresponding aldehydes or carboxylic acids

Scientific Research Applications

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-nitro-1H-imidazole
  • 5-Fluoro-1H-benzimidazole
  • 6-Fluoro-2H-benzo[D]imidazole

Uniqueness

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one is unique due to the presence of both a fluorine and a nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6FN3O3

Molecular Weight

211.15 g/mol

IUPAC Name

5-fluoro-3-methyl-6-nitro-1H-benzimidazol-2-one

InChI

InChI=1S/C8H6FN3O3/c1-11-7-2-4(9)6(12(14)15)3-5(7)10-8(11)13/h2-3H,1H3,(H,10,13)

InChI Key

KKXRVFNSBRCWAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2NC1=O)[N+](=O)[O-])F

Origin of Product

United States

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